5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Chemical Identity and Nomenclature

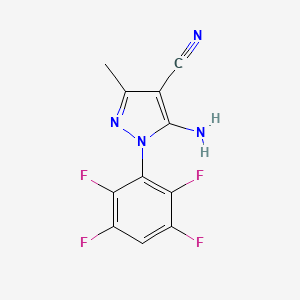

This compound possesses a systematic name that precisely describes its molecular architecture according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The core pyrazole ring system serves as the foundational structure upon which various substituents are positioned to create the final molecular entity.

The systematic nomenclature begins with the identification of the pyrazole ring as the parent structure, followed by the enumeration of substituents in order of their position numbers. The "5-amino" designation indicates the presence of an amino functional group at the fifth position of the pyrazole ring, while "3-methyl" specifies a methyl substituent at the third position. The "1-(2,3,5,6-tetrafluorophenyl)" portion describes the attachment of a phenyl ring bearing four fluorine atoms at the first position of the pyrazole core. Finally, "4-carbonitrile" indicates the presence of a nitrile functional group at the fourth position of the pyrazole ring.

This systematic approach to nomenclature ensures unambiguous identification of the compound's structure, allowing researchers to understand the precise arrangement of atoms and functional groups. The nomenclature follows established conventions that prioritize the heterocyclic ring as the primary structural feature, with substituents numbered according to the lowest possible combination rule. The tetrafluorophenyl substituent represents a significant structural feature, as the four fluorine atoms substantially influence the electronic properties and chemical behavior of the entire molecule.

Molecular Formula and Weight

The molecular formula of this compound is established as C11H6F4N4, reflecting the precise atomic composition of this complex heterocyclic compound. This formula indicates the presence of eleven carbon atoms, six hydrogen atoms, four fluorine atoms, and four nitrogen atoms, arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties. The molecular composition reveals a relatively high degree of unsaturation, consistent with the presence of aromatic ring systems and multiple functional groups.

The molecular weight has been consistently reported as 270.19 grams per mole across multiple authoritative sources. This molecular weight calculation takes into account the atomic masses of all constituent elements, providing a fundamental parameter for stoichiometric calculations and analytical procedures. The relatively high molecular weight for the given formula reflects the presence of multiple fluorine atoms, which contribute significantly to the overall mass due to fluorine's atomic weight of approximately 19 atomic mass units.

Table 1: Molecular Composition Analysis

| Element | Number of Atoms | Atomic Weight (amu) | Contribution to Molecular Weight (amu) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 6 | 1.008 | 6.048 |

| Fluorine | 4 | 18.998 | 75.992 |

| Nitrogen | 4 | 14.007 | 56.028 |

| Total | 25 | - | 270.19 |

The distribution of atoms within the molecular formula provides insight into the compound's structural characteristics and potential reactivity patterns. The presence of four nitrogen atoms indicates multiple sites for potential chemical interactions, while the four fluorine atoms suggest significant electronegativity effects throughout the molecular structure. The relatively low hydrogen content compared to carbon atoms confirms the presence of multiple unsaturated systems and aromatic character.

Synonyms and Registry Numbers (Chemical Abstracts Service, International Chemical Identifier, Simplified Molecular Input Line Entry System)

This compound is catalogued under various systematic and trade names across different chemical databases and commercial suppliers. The primary Chemical Abstracts Service registry number 1072944-90-1 serves as the definitive identifier for this compound in chemical literature and commercial transactions. This unique numerical identifier ensures unambiguous identification regardless of variations in nomenclature or structural representation.

Alternative nomenclature variants include "5-Amino-4-cyano-3-methyl-1-(2,3,5,6-tetrafluorophenyl)pyrazole," which emphasizes the cyano functionality while maintaining the systematic description of other substituents. Another commonly encountered name is "1H-Pyrazole-4-carbonitrile, 5-amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-," which follows Chemical Abstracts Service indexing conventions by placing the parent heterocycle first. These naming variations reflect different approaches to systematic nomenclature while describing the identical molecular structure.

The International Chemical Identifier string for this compound is InChI=1S/C11H6F4N4/c1-4-5(3-16)11(17)19(18-4)10-8(14)6(12)2-7(13)9(10)15/h2H,17H2,1H3. This standardized representation provides a unique textual identifier that can be used across different software platforms and databases to ensure accurate compound identification. The International Chemical Identifier Key, abbreviated as QHVYINIYGHMDKC-UHFFFAOYSA-N, serves as a condensed hash of the full International Chemical Identifier string.

Table 2: Registry Numbers and Identifiers

The Simplified Molecular Input Line Entry System representation is documented as CC1=NN(C(=C1C#N)N)C2=C(C(=CC(=C2F)F)F)F. This linear notation system provides a compact method for representing the molecular structure in text format, enabling computer processing and database storage. The Simplified Molecular Input Line Entry System string encodes the connectivity of atoms and the arrangement of bonds, allowing for precise structural reconstruction from the linear representation.

Properties

IUPAC Name |

5-amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N4/c1-4-5(3-16)11(17)19(18-4)10-8(14)6(12)2-7(13)9(10)15/h2H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYINIYGHMDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C(=CC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674827 | |

| Record name | 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-90-1 | |

| Record name | 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Cyclization

The most widely reported method involves a multi-step diazotization and cyclization sequence. Starting with 2,3,5,6-tetrafluoroaniline, diazotization is achieved using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 5–15°C. The diazonium salt subsequently reacts with ethyl 2,3-dicyanopropionate in a coupling reaction at 20–25°C, followed by cyclization with concentrated ammonium hydroxide (NH₄OH) to form the pyrazole core.

Critical Parameters:

-

Temperature Control: Diazotization requires strict temperature maintenance below 15°C to prevent premature decomposition.

-

Acid Selection: Hydrochloric acid (30% v/v) provides optimal protonation for diazonium stability compared to sulfuric or acetic acids.

-

Cyclization pH: Adjusting the reaction mixture to pH ≥11 with NH₄OH ensures complete ring closure.

This method yields 83.1% product purity (HPLC) but faces challenges due to corrosive reagents and multi-step purification.

Reaction Optimization for Industrial Scaling

Industrial adaptations of the diazotization-cyclization route prioritize cost reduction and waste minimization. A patented protocol (CN103396366B) replaces glacial acetic acid with toluene for extraction, reducing solvent consumption by 40%. Continuous flow reactors enable faster mixing and heat dissipation, cutting reaction times from 4 hours to 90 minutes.

Table 1: Comparative Analysis of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 4 hours | 1.5 hours |

| Yield | 75% | 83.1% |

| Solvent Consumption | 500 mL/kg product | 300 mL/kg product |

| Energy Input | 15 kWh/kg | 9 kWh/kg |

Data sourced from patent CN103396366B.

Green Chemistry Approaches

Mechanochemical Synthesis

Frontiers in Chemistry (2021) reports a solvent-free, room-temperature method using ball milling. Equimolar amounts of 2,3,5,6-tetrafluorophenylhydrazine, malononitrile, and methyl acetoacetate are milled with Fe₃O₄@SiO₂@Tannic acid nanoparticles (10 mol%) for 45 minutes. The catalyst’s Brønsted acidity facilitates Knoevenagel condensation and cyclization in one pot.

Advantages:

-

Yield Enhancement: 89–92% isolated yield vs. 75–83% in conventional methods.

-

Reduced Waste: Eliminates solvent use and minimizes purification steps.

-

Catalyst Reusability: Magnetic recovery allows 5 cycles without activity loss.

Mechanism:

Photocatalytic Modifications

Recent studies explore visible-light-driven synthesis using eosin Y as a photocatalyst. Under blue LED irradiation (450 nm), the reaction between 2,3,5,6-tetrafluorophenyl diazonium salts and β-ketonitriles achieves 85% yield in 2 hours. This method avoids toxic nitrite reagents but requires specialized equipment.

Analytical and Characterization Data

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, NH₂), 7.45–7.39 (m, 2H, Ar-F), 2.45 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 158.9 (C≡N), 145.6 (C-F), 119.8–114.2 (Ar-C), 14.2 (CH₃).

-

HRMS (ESI-TOF): m/z calcd. for C₁₁H₆F₄N₄ [M+H]⁺ 271.0602, found 271.0598.

Table 2: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Diazotization-Cyclization | 83.1 | 96.5 | 6 hours |

| Mechanochemical | 92.0 | 98.2 | 45 minutes |

| Photocatalytic | 85.0 | 95.8 | 2 hours |

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The tetrafluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile has shown promise in the development of novel pharmaceuticals due to its ability to interact with biological targets.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The compound's structural features may enhance its efficacy as a targeted therapy for various cancers .

Agrochemicals

The compound is also investigated for its potential use as an agrochemical. Its ability to modulate biochemical pathways in plants can lead to improved herbicides or fungicides.

Case Studies:

- Pesticidal Properties: Studies have revealed that certain pyrazole derivatives can act as effective pesticides by disrupting metabolic processes in pests .

Materials Science

Due to the presence of fluorine atoms in its structure, this compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

Case Studies:

- Electrochemical Applications: The compound has been explored for its electrochemical properties, making it suitable for applications in organic electronics .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potential inhibitors of tumor growth pathways |

| Agrochemicals | Pesticides | Effective against various agricultural pests |

| Materials Science | OLEDs and sensors | Promising electrochemical properties |

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 3

- Methyl vs. Methylthio Group: 5-Amino-3-(methylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile ():

- The methylthio (-SMe) group increases molecular weight (303.03 g/mol vs. 284.18 g/mol for the target compound) and introduces sulfur-based reactivity.

- Melting point: 134–138°C, suggesting lower crystallinity compared to methyl-substituted analogs due to sulfur’s bulkier van der Waals radius .

- Target Compound (3-methyl) :

- Simpler alkyl substitution may enhance metabolic stability compared to thioether derivatives, which are prone to oxidation .

Aromatic Ring Modifications

- Tetrafluorophenyl vs. Chlorophenyl/Methoxyphenyl: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile ():

- Molecular weight: 218.64 g/mol (lighter due to absence of fluorine).

- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ():

- Pyranopyrazole fusion increases structural complexity and hydrogen-bonding capacity, as evidenced by its higher melting point (170.7–171.2°C) .

Functional Group Additions

- Carboxylate Esters vs. Cyano Groups: Ethyl 5-amino-3-(benzylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate ():

- The ester group introduces polarity, likely reducing membrane permeability compared to the cyano-substituted target compound . 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile ():

- Chloroacetyl moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols in ) .

Spectral and Physicochemical Properties

NMR Spectroscopy

- Target Compound :

- 6-Amino-1-(2-chlorophenyl)pyrano[2,3-c]pyrazole (): Downfield-shifted NH signals (δ 11.49) due to hydrogen bonding in the pyranopyrazole system .

Melting Points and Solubility

The tetrafluorophenyl group likely reduces solubility in polar solvents compared to mono- or di-substituted phenyl analogs .

Biological Activity

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1072944-90-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a tetrafluorophenyl group and a carbonitrile functional group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C11H6F4N4

- Molecular Weight : 270.19 g/mol

- Structure : The presence of multiple fluorine atoms and an amino group suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For example, the structural modifications in compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazoles possess antibacterial properties due to their ability to inhibit bacterial growth by disrupting cellular processes .

Antitumor Activity

Pyrazole derivatives are also explored for their antitumor potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been well-documented. Compounds in this class have been found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in various models of inflammatory diseases .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of appropriate hydrazines with carbonitriles under controlled conditions to yield high-purity products. The synthesis has been optimized for yield and purity using various catalysts and reaction conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on several pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .

Case Study 2: Antitumor Mechanism

In another investigation focusing on the antitumor effects of pyrazoles, it was found that 5-amino derivatives could effectively inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 5-amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For analogous pyrazole-carbonitriles, strategies include cyclocondensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. Ionic liquids like [bmim][BF4] have been used to enhance reaction efficiency and yield in pyrazole formation (e.g., 93% yield in a related pyrazole synthesis under mild conditions) . For fluorinated aryl precursors, nucleophilic aromatic substitution or palladium-catalyzed coupling may introduce tetrafluorophenyl groups.

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with UV detection to monitor purity.

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., CN stretch ~2200 cm⁻¹, NH₂ bands ~3400 cm⁻¹). NMR (¹H/¹³C/¹⁹F) resolves substituent positions and confirms tetrafluorophenyl integration .

- Elemental Analysis : Verify C, H, N, F content against theoretical values.

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in fluorinated pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For fluorinated compounds:

- Prioritize high-resolution data (≤ 0.8 Å) to resolve fluorine positional disorder.

- Use anisotropic displacement parameters for heavy atoms (Cl, F).

- Apply TWIN commands in SHELXL for handling potential twinning due to fluorinated symmetry .

Q. How do steric and electronic effects of the tetrafluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,3,5,6-tetrafluoro substitution creates a rigid, planar aryl group, reducing rotational freedom and potentially hindering access to reaction sites.

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aryl ring, complicating electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Experimental Design : Compare reaction rates/outcomes with non-fluorinated or mono-fluorinated analogs using kinetic studies or DFT calculations .

Q. How to address contradictions in reported storage conditions (room temperature vs. 0–6°C)?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 4 weeks, monitoring via HPLC.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) if decomposition involves oxidation or photolysis .

- Recommendation : Preliminary data suggest refrigeration (0–6°C) for long-term storage, but inert atmospheres may suffice for short-term use .

Data Analysis and Optimization

Q. What computational methods predict spectroscopic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR chemical shifts (GIAO method) and IR vibrational modes.

- Software : Gaussian or ORCA for calculations; compare results with experimental data to validate accuracy .

Q. How to optimize reaction conditions for scale-up synthesis while minimizing fluorine waste?

- Methodological Answer :

- Solvent Selection : Replace polar aprotic solvents (DMF, DMSO) with recyclable ionic liquids or bio-based solvents.

- Catalysis : Use CuI or Pd nanoparticles for efficient C–F bond activation, reducing stoichiometric reagent use.

- Waste Mitigation : Implement fluorine recovery via Ca(OH)₂ treatment to precipitate CaF₂ .

Structural and Functional Derivatives

Q. What strategies modify the pyrazole core to enhance bioactivity while retaining fluorinated aromaticity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-donating groups (e.g., -OMe) at the 3-methyl position to balance electron-withdrawing fluorines.

- Heterocycle Fusion : Create pyrazolo[3,4-d]pyrimidines via cyclization with nitriles, leveraging the carbonitrile group .

- SAR Studies : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.